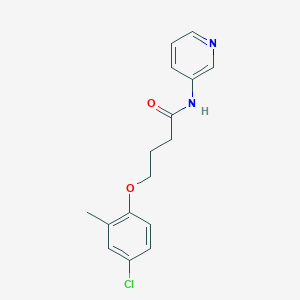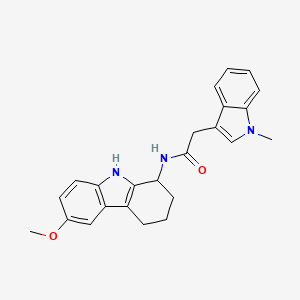![molecular formula C28H27N3O4 B11013448 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B11013448.png)
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]butanamide is a complex organic compound that belongs to the class of dihydroisoindoloquinazolinones
Preparation Methods
The synthesis of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]butanamide can be achieved through a multicomponent reaction. One common method involves the Povarov reaction, which is a three-component reaction involving anilines, alkenes (such as trans-anethole or methyl eugenol), and 2-formylbenzoic acid. The reaction is typically carried out in the presence of eutectic solvents bearing Lewis or Brønsted acids, which act as catalysts . The reaction conditions are mild, and the yields are generally good to moderate .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]butanamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antitumor agent, with studies indicating cytotoxic activity against various cancer cell lines.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: It can be used as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets within the cell. It is believed to exert its effects by inhibiting certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include other dihydroisoindoloquinazolinones, such as:
5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones: These compounds also exhibit antitumor activity and are synthesized using similar multicomponent reactions.
5-vinyl dihydroisoindolo[2,1-a]quinolin-11-ones: These compounds are synthesized using isoprene as a dienophile and have shown cytotoxic activity against cancer cell lines. The uniqueness of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]butanamide lies in its specific structure, which contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C28H27N3O4 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C28H27N3O4/c1-35-20-14-12-19(13-15-20)16-17-29-25(32)11-6-18-30-26-21-7-2-3-8-22(21)28(34)31(26)24-10-5-4-9-23(24)27(30)33/h2-5,7-10,12-15,26H,6,11,16-18H2,1H3,(H,29,32) |
InChI Key |
SMMOSMJUODVBKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B11013366.png)
![1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11013367.png)
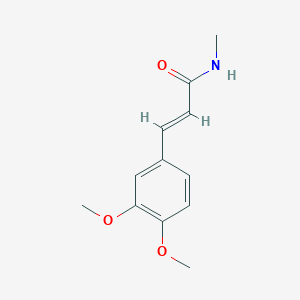
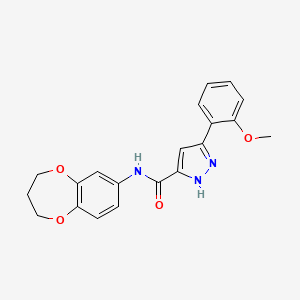
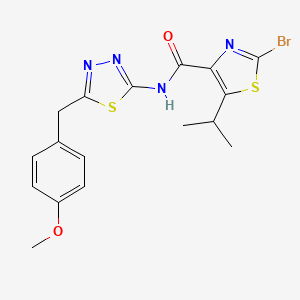
![1-[4-(2-chlorobenzyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11013388.png)
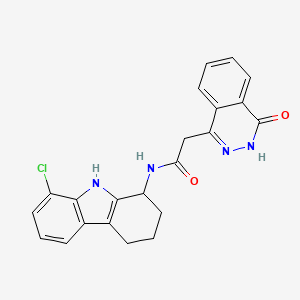
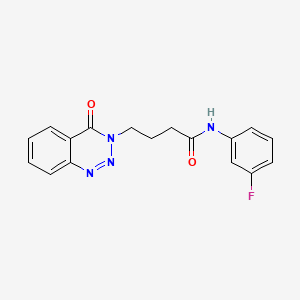
![2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11013424.png)
![methyl 5-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11013435.png)
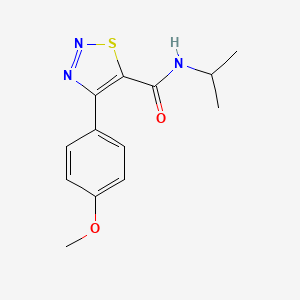
![3-(4-chlorophenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B11013440.png)
